REACTION_CXSMILES
|
[C:1]([CH:3]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)[CH2:4][C:5](O)=[O:6])#[N:2].[H][H].B>C1COCC1>[Cl:15][C:10]1[CH:9]=[C:8]([CH:3]([CH2:4][CH2:5][OH:6])[CH2:1][NH2:2])[CH:13]=[CH:12][C:11]=1[Cl:14]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
244 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
B
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by 1000 ml at 40° C
|
Type
|
CUSTOM
|
Details
|
the excess borane is destroyed by the addition of methanol
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The concentrate is dissolved in 500 ml of water
|
Type
|
WASH
|
Details
|
washed twice with 250 ml of toluene
|
Type
|
EXTRACTION
|
Details
|
extracted with twice 400 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
separated off by decantation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CN)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:3]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)[CH2:4][C:5](O)=[O:6])#[N:2].[H][H].B>C1COCC1>[Cl:15][C:10]1[CH:9]=[C:8]([CH:3]([CH2:4][CH2:5][OH:6])[CH2:1][NH2:2])[CH:13]=[CH:12][C:11]=1[Cl:14]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
244 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
B
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by 1000 ml at 40° C
|
Type
|
CUSTOM
|
Details
|
the excess borane is destroyed by the addition of methanol
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The concentrate is dissolved in 500 ml of water
|
Type
|
WASH
|
Details
|
washed twice with 250 ml of toluene
|
Type
|
EXTRACTION
|
Details
|
extracted with twice 400 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
separated off by decantation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CN)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |